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Compound of Interest

Compound Name: 5-Bromo-2-methyl-2H-indazole-d3

Cat. No.: B13896900

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-2H-indazole-
d3, a deuterated analog of 5-Bromo-2-methyl-2H-indazole. This document details its chemical
and physical properties, provides a plausible synthetic route, and discusses its potential
applications in research and drug development, particularly in the context of kinase inhibition.
Due to the limited availability of public experimental data for the deuterated compound,
information from its non-deuterated counterpart and the broader class of indazole derivatives is
utilized to provide a thorough understanding.

Chemical and Physical Properties

5-Bromo-2-methyl-2H-indazole-d3 is a stable isotope-labeled version of 5-Bromo-2-methyl-
2H-indazole, where the three hydrogen atoms of the N-methyl group are replaced with
deuterium. Such deuterated compounds are valuable tools in various research applications,
including as internal standards in mass spectrometry-based quantitative analysis, for
elucidating metabolic pathways, and for potentially improving the pharmacokinetic profiles of
drug candidates.

Table 1: Physicochemical Properties of 5-Bromo-2-methyl-2H-indazole-d3 and its Non-
Deuterated Analog
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5-Bromo-2-methyl-2H- 5-Bromo-2-methyl-2H-
Property . .
indazole-d3 indazole
CAS Number 2447686-91-9[1] 465529-56-0[2]
Molecular Formula CsHaD3BrN2 CsH7BrN2z[2]
Molecular Weight 214.08 g/mol 211.06 g/mol [2]
Appearance (Not publicly available) (Predicted: Solid)
_ _ _ _ (Predicted from similar
Melting Point (Not publicly available)
compounds)
N ) ) ) (Predicted from similar
Boiling Point (Not publicly available)
compounds)
N ) ] (Predicted: Soluble in organic
Solubility (Not publicly available)

solvents)

Note: Experimental physical properties for 5-Bromo-2-methyl-2H-indazole-d3 are not readily
available in public literature. The data for the non-deuterated analog is based on computational
predictions and information on similar compounds.

Synthesis and Experimental Protocols

While a specific detailed protocol for the synthesis of 5-Bromo-2-methyl-2H-indazole-d3 is not
publicly documented, a plausible synthetic route can be derived from general methods for the
N-alkylation of indazoles. A common strategy involves the selective N2-alkylation of a 5-bromo-
1H-indazole precursor using a deuterated methylating agent.

Proposed Synthetic Pathway
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Caption: Proposed synthesis of 5-Bromo-2-methyl-d3-2H-indazole.

Detailed Experimental Protocol (Representative)

Materials:

5-Bromo-1H-indazole

o Deuterated iodomethane (CDsl) or deuterated dimethyl sulfate ((CD3)2S0a)

e Anhydrous N,N-Dimethylformamide (DMF)

e Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K2CO3)

o Ethyl acetate

e Saturated aqueous sodium bicarbonate solution

e Brine (saturated aqueous NaCl solution)

e Anhydrous magnesium sulfate (MgSOa)

« Silica gel for column chromatography

Procedure:
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e Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), add 5-bromo-1H-indazole (1.0 eq). Dissolve the starting material in anhydrous DMF.

o Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (1.1 eq)
portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room
temperature and stir for an additional hour. The formation of the indazolide anion can be
observed.

e N-Methylation: Cool the reaction mixture back to 0 °C. Add deuterated iodomethane (1.2 eq)
dropwise. Allow the reaction to slowly warm to room temperature and stir overnight. The
reaction progress can be monitored by Thin Layer Chromatography (TLC).

o Work-up: Quench the reaction by carefully adding saturated agueous sodium bicarbonate
solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers,
wash with brine, and dry over anhydrous magnesium sulfate.

 Purification: Filter off the drying agent and concentrate the organic phase under reduced
pressure. The crude product, which will be a mixture of N1 and N2 alkylated isomers, can be
purified by column chromatography on silica gel to isolate the desired 5-Bromo-2-methyl-
2H-indazole-d3.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for 5-Bromo-2-methyl-2H-indazole-d3 is not publicly
available. The following tables outline the expected spectroscopic characteristics based on the
structure of the molecule and data from its non-deuterated analog and similar compounds.

Table 2: Predicted *H NMR and 3C NMR Spectral Data
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1H NMR (Predicted) 13C NMR (Predicted)
Chemical Shift (ppm) Assignment
~8.0-8.2 Aromatic CH
~7.5-7.7 Aromatic CH
~7.3-75 Aromatic CH
No signal for -CHs (Deuterated)

Table 3: Predicted Mass Spectrometry and Infrared (IR) Spectroscopy Data

Mass Spectrometry (Predicted) Infrared (IR) Spectroscopy (Predicted)
m/z Assignment
~214/216 [M]* (isotopic pattern for Br)

Applications in Drug Development and Research

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous biologically active compounds.[3] Indazole derivatives are known to exhibit a wide
range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral
properties.

Kinase Inhibition

A primary application of indazole-based compounds is in the development of protein kinase
inhibitors.[3] The indazole core can act as an ATP-competitive inhibitor by mimicking the
adenine hinge-binding region of ATP, thereby blocking the kinase's catalytic activity. The
bromine atom at the 5-position serves as a versatile synthetic handle for introducing various
substituents through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the
exploration of structure-activity relationships (SAR) to enhance potency and selectivity.

Signaling Pathway Modulation
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Kinases are crucial components of cellular signaling pathways that regulate cell growth,
proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of
many diseases, including cancer. Indazole-based kinase inhibitors can modulate these
pathways. For instance, inhibitors targeting kinases in the PI3K/Akt/mTOR pathway have been
developed using the indazole scaffold.
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Caption: Representative signaling pathway (PI3K/Akt) targeted by indazole-based kinase
inhibitors.

Use as an Internal Standard

As a stable isotope-labeled compound, 5-Bromo-2-methyl-2H-indazole-d3 is an ideal internal
standard for quantitative bioanalytical assays using liquid chromatography-mass spectrometry
(LC-MS). Its chemical and physical properties are nearly identical to the non-deuterated
analog, allowing for co-elution, but its increased mass allows for distinct detection by the mass
spectrometer, enabling accurate quantification of the non-deuterated compound in complex
biological matrices.

Safety and Handling

The non-deuterated analog, 5-Bromo-2-methyl-2H-indazole, is classified as harmful if
swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[2] It is
recommended to handle 5-Bromo-2-methyl-2H-indazole-d3 with the same precautions in a
well-ventilated fume hood, using appropriate personal protective equipment (PPE), including
gloves, safety glasses, and a lab coat.

Conclusion

5-Bromo-2-methyl-2H-indazole-d3 is a valuable research tool, particularly for
pharmacokinetic studies and as an internal standard in analytical methods. While specific
experimental data for this deuterated compound is scarce, its chemical behavior can be
inferred from its non-deuterated counterpart and the well-established chemistry of the indazole
scaffold. The synthetic accessibility and the biological relevance of the indazole core make this
compound and its analogs important subjects for ongoing research in drug discovery and
development, especially in the pursuit of novel kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2-methyl-2H-
indazole-d3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13896900#5-bromo-2-methyl-2h-indazole-d3-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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